3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
CAS No.:
Cat. No.: VC16387481
Molecular Formula: C16H16BrN5O2
Molecular Weight: 390.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16BrN5O2 |
|---|---|
| Molecular Weight | 390.23 g/mol |
| IUPAC Name | N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3,5-dimethylpyrazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C16H16BrN5O2/c1-9-7-10(2)22(21-9)6-5-14(23)19-20-15-12-8-11(17)3-4-13(12)18-16(15)24/h3-4,7-8,18,24H,5-6H2,1-2H3 |
| Standard InChI Key | DGGCLIZYLJYSHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound integrates two pharmacologically active units:
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3,5-Dimethylpyrazole: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, methyl groups at positions 3 and 5.
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5-Bromo-2-oxoindole: A bicyclic structure with a bromine substituent at position 5 and a ketone group at position 2.
These units are connected through a propionic acid hydrazide linker (-NH-N=C-O-), enabling conformational flexibility .
Table 1: Key Molecular Properties
Spectral Characterization
Infrared (IR) Spectroscopy:
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Strong absorption at 1680–1683 cm⁻¹ (C=O stretch of hydrazide and indole ketone) .
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Peaks at 3440–3442 cm⁻¹ (N-H stretching of secondary amine) .
¹H Nuclear Magnetic Resonance (NMR):
Mass Spectrometry:
Synthetic Methodology
Reaction Pathway
The synthesis involves sequential condensation and cyclization steps:
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Acid Hydrazide Formation: Propionic acid hydrazide is prepared via esterification of 3-(3,5-dimethylpyrazol-1-yl)propanoic acid with hydrazine hydrate .
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Hydrazone Formation: Reaction with 5-bromo-2-oxoindole-3-carbaldehyde in acidic ethanol yields the target hydrazide .
Table 2: Optimization of Synthetic Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 82 |
| Reaction Time (hr) | 12 | 85 |
| Catalyst | HCl (1 mL) | 88 |
Purification and Yield
Pharmacological Profile
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, the compound showed 74.3% inhibition of inflammation at 50 mg/kg, surpassing ibuprofen (68.5%) . Mechanisms include:
Analgesic Effects
In acetic acid-induced writhing tests, the compound reduced pain responses by 67.8% (vs. 70.3% for diclofenac) . This correlates with its ability to block voltage-gated sodium channels (Nav1.7 inhibition constant = 0.45 μM) .
Ulcerogenicity
At therapeutic doses (50 mg/kg), gastric ulcer incidence was 12% compared to 38% for indomethacin, attributed to reduced acid secretion and mucosal protection .
Table 3: Comparative Pharmacological Data
| Parameter | Target Compound | Ibuprofen | Diclofenac |
|---|---|---|---|
| ED₅₀ (Anti-inflammatory) | 28 mg/kg | 35 mg/kg | 22 mg/kg |
| Analgesic Efficacy | 67.8% | 59.2% | 70.3% |
| Ulcerogenic Index | 0.8 | 1.9 | 2.4 |
Mechanism of Action
COX-2 Selectivity
Molecular docking studies reveal strong hydrogen bonding between the hydrazide linker and COX-2’s Arg120 residue (binding energy = -9.2 kcal/mol) . The 5-bromoindole moiety occupies the hydrophobic pocket, enhancing selectivity over COX-1 (selectivity ratio = 8.6:1) .
Antioxidant Properties
The compound scavenges 72% of DPPH radicals at 100 μM, outperforming ascorbic acid (65%) . This activity stems from the indole’s electron-rich aromatic system and the hydrazide’s redox-active NH group .
Toxicological Evaluation
Acute Toxicity
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LD₅₀ in mice: 1,250 mg/kg (oral) and 480 mg/kg (intraperitoneal) .
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No hepatotoxicity observed at 100 mg/kg over 14 days (ALT/AST levels unchanged) .
Mutagenicity
Ames tests showed no mutagenic potential up to 500 μg/plate, with a toxicity threshold of 1,200 μg/mL in Salmonella typhimurium TA98 .
Comparative Analysis with Structural Analogs
Role of the Pyrazole Ring
3,5-Dimethyl substitution enhances metabolic stability compared to unsubstituted pyrazoles (t₁/₂ = 6.8 vs. 2.3 hours in rat liver microsomes) . Methyl groups hinder cytochrome P450 3A4-mediated oxidation .
Impact of Bromine Substituent
The 5-bromo group on indole increases lipophilicity (logP = 2.1 vs. 1.4 for non-brominated analog), improving blood-brain barrier penetration .
Industrial and Regulatory Status
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